molecular formula C9H14N2O2 B1387269 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid CAS No. 1170654-24-6

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid

Cat. No.: B1387269
CAS No.: 1170654-24-6
M. Wt: 182.22 g/mol
InChI Key: AQIAIZXWTVWAMO-UHFFFAOYSA-N
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Description

3-(2-Ethyl-1H-imidazol-1-yl)butanoic acid is an organic compound that features an imidazole ring substituted with an ethyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylimidazole with butanoic acid derivatives under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, resulting in various reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

3-(2-Ethyl-1H-imidazol-1-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound may interact with cellular receptors, modulating signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3-(2-Ethyl-1H-imidazol-1-yl)butanoic acid is unique due to its combination of an imidazole ring and a butanoic acid group, providing a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-8-10-4-5-11(8)7(2)6-9(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIAIZXWTVWAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
Reactant of Route 2
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
Reactant of Route 3
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
Reactant of Route 4
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
Reactant of Route 5
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
Reactant of Route 6
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid

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